molecular formula C20H21N5O4 B11013127 N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11013127
M. Wt: 395.4 g/mol
InChI Key: XNWJIRLFSJARDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an organic halide or pseudohalide in the presence of a palladium catalyst. The transmetalation step transfers the nucleophilic organic group from boron to palladium, leading to the desired product .

Reaction Conditions: The specific conditions for the synthesis of N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may vary, but typically involve mild reaction temperatures and suitable solvents.

Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using the Suzuki–Miyaura coupling or related methods.

Chemical Reactions Analysis

Reactivity: N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation desired.

Major Products: The major products formed from these reactions could include derivatives of the compound, such as substituted analogs or functionalized derivatives.

Scientific Research Applications

Biology and Medicine: Studies investigate its biological activity, potential as a drug candidate, or interactions with biological targets.

Industry: The compound may find applications in materials science, catalysis, or other industrial processes.

Mechanism of Action

The precise mechanism by which N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

To highlight its uniqueness, we can compare N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide with related compounds. Unfortunately, I don’t have information on similar compounds at the moment.

Properties

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C20H21N5O4/c1-29-17-9-5-2-6-14(17)10-11-21-18(26)12-22-19(27)13-25-20(28)15-7-3-4-8-16(15)23-24-25/h2-9H,10-13H2,1H3,(H,21,26)(H,22,27)

InChI Key

XNWJIRLFSJARDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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